N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

Description

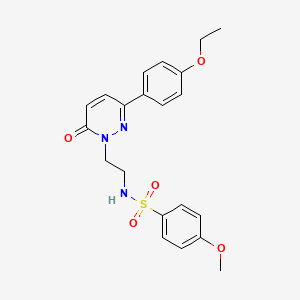

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a hybrid molecule featuring a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3, linked via an ethyl chain to a 4-methoxybenzenesulfonamide moiety. The pyridazinone scaffold is known for its bioisosteric properties and pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications . The sulfonamide group enhances target binding affinity, often seen in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) . The ethoxy and methoxy substituents contribute to lipophilicity and metabolic stability, critical for pharmacokinetic optimization .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-3-29-18-6-4-16(5-7-18)20-12-13-21(25)24(23-20)15-14-22-30(26,27)19-10-8-17(28-2)9-11-19/h4-13,22H,3,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXLGPWCGGHVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a compound belonging to the class of pyridazinone derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

IUPAC Name: N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide

Molecular Formula: C22H24N4O4S

Molecular Weight: 444.52 g/mol

CAS Number: 921852-63-3

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Interaction: It has the potential to bind to cellular receptors, thereby altering signal transduction pathways critical for cellular functions.

- Gene Expression Modulation: The compound may influence the expression of genes related to cell growth, apoptosis, and immune responses.

Biological Activity Data

The following table summarizes key findings from studies on the biological activities of this compound:

Case Studies

-

Antibacterial Activity:

A study evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections. -

Anti-inflammatory Effects:

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases . -

Anticancer Properties:

In vitro studies on human cancer cell lines showed that treatment with this compound led to increased levels of apoptotic markers, including cleaved caspase-3 and PARP. These findings indicate its potential role in cancer therapy by promoting programmed cell death .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example, compounds with similar structures have demonstrated efficacy against Salmonella infections without affecting bacterial growth in vitro, indicating a targeted mechanism for therapeutic applications.

Anticancer Potential

Pyridazinone derivatives, including this compound, have been investigated for their anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by modulating cancer-related pathways. Further research is needed to elucidate the specific interactions and mechanisms through which this compound exerts its effects on cancer cells.

Study on Bacterial Infections

A study focused on the efficacy of pyridazinone derivatives against Salmonella enterica serovar Typhimurium demonstrated significant reductions in bacterial load in treated mice compared to controls. This highlights the potential use of this compound as an antibacterial agent in vivo.

Anticancer Research

In another investigation, researchers observed that certain pyridazinone derivatives could induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways. These findings underscore the need for further exploration into the anticancer properties of this compound and its derivatives.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on modifications to the pyridazinone core, sulfonamide substituents, or linker regions. Key comparisons include:

Pharmacological and Physicochemical Insights

Pyridazinone Core: The 6-oxo group enhances hydrogen bonding with target enzymes (e.g., COX-2), while C3 substituents dictate selectivity. Ethoxy/methoxy groups improve membrane permeability compared to polar benzyloxy or thio groups .

Sulfonamide Role: The 4-methoxybenzenesulfonamide moiety increases binding affinity for sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) compared to non-sulfonamide antipyrine hybrids .

Linker Optimization :

- Ethyl linkers balance rigidity and flexibility, favoring target engagement over shorter (methyl) or bulkier (propanamide) chains in analogues like 6i-k .

Challenges and Advantages

- Advantages :

- Limitations :

- Synthetic complexity compared to simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer :

- Step 1 : Start with condensation of 4-ethoxyphenylpyridazinone with ethylenediamine derivatives to form the pyridazinyl-ethyl backbone. Use anhydrous solvents (e.g., ethanol or DMF) and catalytic piperidine acetate to enhance reaction efficiency .

- Step 2 : Introduce the 4-methoxybenzenesulfonamide moiety via nucleophilic substitution. Optimize temperature (70–90°C) and reaction time (8–12 hours) to balance yield and purity .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm structural integrity?

Methodological Answer :

- 1H/13C NMR : Verify pyridazinone ring protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 8.1–8.3 ppm). Compare with literature shifts for 4-methoxybenzenesulfonamide derivatives .

- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and pyridazinone C=O (1680–1700 cm⁻¹). Use KBr pellets for reproducibility .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., intermolecular hydrogen bonding) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

Methodological Answer :

- Enzyme inhibition : Screen against cyclooxygenase (COX) or carbonic anhydrase isoforms using fluorometric assays. Include positive controls (e.g., celecoxib) .

- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Adjust solvent (DMSO) concentrations to ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction mechanisms for pyridazinone ring formation be validated experimentally?

Methodological Answer :

Q. What analytical methods resolve discrepancies in solubility and stability data?

Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). Compare with computational predictions (e.g., ALOGPS) to identify outliers .

- Stability : Conduct forced degradation studies (heat, light, pH extremes) with LC-MS to identify degradation products. Optimize storage conditions (e.g., argon atmosphere, −20°C) .

Q. How to resolve contradictions between computational logP predictions and experimental HPLC retention times?

Methodological Answer :

Q. What in silico strategies predict binding modes with target enzymes?

Methodological Answer :

- Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) to prioritize sulfonamide interactions with Arg120/His90 residues.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How to design SAR studies for ethoxyphenyl and methoxybenzenesulfonamide moieties?

Methodological Answer :

- Analog synthesis : Replace ethoxy with methoxy/fluoro groups and evaluate bioactivity shifts. Use ANOVA to identify statistically significant trends (p < 0.05) .

- Pharmacophore mapping : Overlay active/inactive analogs in Schrödinger Phase to identify essential H-bond acceptors (sulfonamide O) and hydrophobic regions (ethoxyphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.